15-Tetracosenoic acid, (15E)-

概要

説明

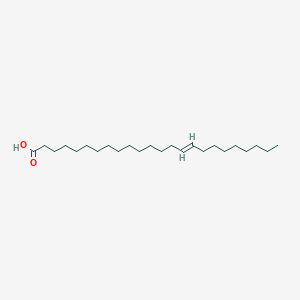

15-Tetracosenoic acid, (15E)-, also known as nervonic acid or selacholeic acid, is a very-long-chain monounsaturated fatty acid with the molecular formula C24H46O2. It is characterized by a cis-double bond at the 15th carbon position. This compound is primarily found in the white matter of the human brain and nervous tissues, where it plays a crucial role in the biosynthesis of myelin, the protective sheath around nerve fibers .

準備方法

Synthetic Routes and Reaction Conditions

15-Tetracosenoic acid, (15E)- can be synthesized through the elongation of oleic acid (18:1 Δ9) via a series of enzymatic reactions involving fatty acid elongases . Another method involves the chemical synthesis from erucic acid (22:1 Δ13) through a five-step reaction process, including basic hydrolysis of a key intermediate .

Industrial Production Methods

Industrial production of 15-tetracosenoic acid often involves the extraction from natural sources such as the fruit oil of Malania oleifera Chum, which has a high content of this fatty acid. The oil undergoes fractionation and purification processes to isolate the desired compound .

化学反応の分析

Types of Reactions

15-Tetracosenoic acid, (15E)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 15-oxo-18Z-tetracosenoic acid.

Reduction: Reduction reactions can convert it into saturated fatty acids.

Substitution: It can participate in substitution reactions to form esters and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Esterification reactions often involve alcohols and acid catalysts .

Major Products

The major products formed from these reactions include various oxidized, reduced, and esterified derivatives of 15-tetracosenoic acid, which have applications in different fields .

科学的研究の応用

15-Tetracosenoic acid, (15E)- has a wide range of scientific research applications:

作用機序

The primary mechanism of action of 15-tetracosenoic acid involves its incorporation into the myelin sheath of nerve fibers. It combines with sphingosines to form nervonyl sphingolipids, which are essential components of the myelin sheath. This process is crucial for the proper functioning and repair of the nervous system .

類似化合物との比較

15-Tetracosenoic acid, (15E)- is similar to other very-long-chain monounsaturated fatty acids, such as:

Erucic acid (221 Δ13): Found in rapeseed oil, it has a shorter carbon chain and different double bond position.

Oleic acid (181 Δ9): A common monounsaturated fatty acid with a shorter chain length.

Ximenynic acid (261 Δ17): A longer-chain fatty acid with a double bond at the 17th position

Compared to these compounds, 15-tetracosenoic acid is unique due to its specific role in the nervous system and its higher carbon chain length, which contributes to its distinct properties and applications .

生物活性

15-Tetracosenoic acid, also known as Nervonic acid , is a long-chain monounsaturated fatty acid with significant biological roles, particularly in the nervous system. Its molecular formula is and it is characterized by a double bond at the 15th carbon from the methyl end. This compound has garnered attention for its potential therapeutic applications, especially in neurodegenerative conditions and cognitive function enhancement.

- CAS Number : 115863-91-7

- Molecular Weight : 366.62 g/mol

- Structure :

- SMILES : O=C(O)CCCCCCCCCCCCCC=CCCCCCCCC

- InChIKey : GWHCXVQVJPWHRF-MDZDMXLPSA-N

Sources and Bioavailability

Nervonic acid is primarily found in sphingolipids of the white matter in the human brain and is crucial for myelin sheath formation around nerve fibers. It can be obtained from dietary sources such as certain fish oils, nuts, and seeds, contributing to its bioavailability in humans .

Neuroprotective Effects

Research indicates that 15-tetracosenoic acid plays a vital role in neuroprotection and cognitive enhancement. It has been shown to:

- Alleviate Neurodegeneration : Studies suggest that abnormal levels of nervonic acid are linked to increased risks of neurological disorders such as schizophrenia and attention deficit disorder. Supplementation has been associated with improved cognitive functions and prevention of demyelination .

- Enhance Brain Function : In clinical studies, higher plasma levels of nervonic acid were negatively correlated with attention deficits, indicating its potential as a biomarker for cognitive health .

The mechanisms through which 15-tetracosenoic acid exerts its effects include:

- Myelin Synthesis : It is essential for the biosynthesis of myelin, which insulates nerve fibers and facilitates efficient signal transmission .

- Neurotrophic Factors Regulation : Nervonic acid has been shown to upregulate genes associated with brain-derived neurotrophic factor (BDNF), which supports neuron survival and growth .

- Inflammation Reduction : It may reduce neuroinflammation, which is a common feature in various neurodegenerative diseases .

Cognitive Function and Attention

A study involving older adults found that plasma levels of 15-tetracosenoic acid were inversely associated with attention scores. The multivariate regression analysis revealed a statistically significant relationship (P-value = 1.52E−4), suggesting that lower levels of this fatty acid correlate with poorer attention performance .

| Variable | Coefficient (95% CI) | P-value |

|---|---|---|

| 15-Tetracosenoic Acid | -0.211 (-0.320, -0.103) | <0.001 |

| Age | -0.037 (-0.08, 0.002) | 0.065 |

| Sex (Male Reference) | -0.011 (-0.251, 0.230) | 0.930 |

| Education | Various | Varies |

Neuroprotective Role in Animal Models

In animal studies, administration of nervonic acid led to significant alterations in lipid profiles associated with improved memory and cognitive function. The supplementation triggered pathways related to neurotrophin signaling and glycerophospholipid metabolism, which are crucial for maintaining cognitive health .

特性

IUPAC Name |

(E)-tetracos-15-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26)/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHCXVQVJPWHRF-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。